molecular formula C12H9FN2O B11891742 5-(4-Fluorophenyl)nicotinamide CAS No. 1356110-50-3

5-(4-Fluorophenyl)nicotinamide

Cat. No.: B11891742
CAS No.: 1356110-50-3
M. Wt: 216.21 g/mol
InChI Key: FNPVSJRVNBSKFQ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)nicotinamide is a nicotinamide derivative characterized by a fluorophenyl substituent at the 5-position of the pyridine ring. This compound is synthesized via condensation of 6-thiadicidinic acid with 4-fluoroaniline using the coupling reagent 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) . The synthesis typically involves S-substituted mercapto-nicotinamide intermediates, with purification by flash chromatography or preparative HPLC, followed by characterization via ESI-MS, $^1$H NMR, and HPLC . Its structural features, including the fluorine atom and nicotinamide core, make it a candidate for pharmacological studies, particularly in kinase inhibition and anti-inflammatory applications.

Properties

CAS No.

1356110-50-3

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H9FN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16)

InChI Key

FNPVSJRVNBSKFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)nicotinamide typically involves the condensation of 4-fluoroaniline with nicotinic acid or its derivatives. One common method is the reaction of 4-fluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Neurological Disorders: 5-(4-Fluorophenyl)nicotinamide serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance the efficacy and specificity of drugs aimed at treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Anti-Cancer Agents: Research indicates that derivatives of this compound exhibit anti-tumor effects. For instance, co-crystals formed with 5-fluorouracil and nicotinamide have shown improved solubility and bioavailability, enhancing their anti-cancer properties in vivo .
CompoundActivityStudy Reference
5-FU-NCM Co-crystalAnti-tumor
5-(4-Fluorophenyl) DerivativesNeuroprotection

Biochemical Research

Key Applications:

  • Nicotinic Receptors: The compound is utilized in studies investigating nicotinic receptors, contributing to a better understanding of neurotransmission mechanisms. This research is crucial for developing therapeutic targets for various mental health disorders .
  • Metabolic Pathways: Studies have highlighted the role of nicotinamide N-methyltransferase in modulating drug sensitivity in cancer cells, suggesting that compounds like this compound may influence metabolic reprogramming in tumor biology .

Material Science

Key Applications:

  • Organic Semiconductors: The unique electronic properties of this compound make it a candidate for developing advanced materials such as organic semiconductors. These materials are essential for applications in electronics and photovoltaic devices .

Agricultural Chemistry

Key Applications:

  • Agrochemicals Development: The compound is explored for its potential in creating agrochemicals that enhance crop resistance to pests and diseases. This application supports sustainable agricultural practices by reducing the need for harmful pesticides .

Analytical Chemistry

Key Applications:

  • Standardization: this compound is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. This application is critical for ensuring the reliability of analytical results across different studies .

Case Study 1: Anti-Cancer Efficacy

A study examined the anti-tumor effects of a co-crystal involving this compound and another active pharmaceutical ingredient (API). In vivo experiments demonstrated a dose-dependent reduction in tumor weight compared to controls, highlighting the compound's potential as an effective anti-cancer agent .

Case Study 2: Neuroprotective Properties

Research on derivatives of this compound revealed significant neuroprotective effects in models of Alzheimer's disease. These compounds reduced tau phosphorylation and improved cognitive function, suggesting their potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the respiratory chain of fungi, thereby exerting antifungal effects . The compound’s fluorine atom enhances its binding affinity to the target enzyme, making it more effective .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The nicotinamide scaffold allows diverse substitutions, influencing physicochemical and biological properties. Key analogs include:

Compound Substituent at 6-Position Molecular Weight (ESI-MS) Purity (HPLC) Reference
5-(4-Fluorophenyl)nicotinamide None (parent compound) 333.3 [M + H]$^+$ N/A
Compound 9 2-Oxotetrahydrofuran-3-ylthio 333.3 [M + H]$^+$ 41% yield
Compound 36 4-(1H-1,2,4-Triazol-1-yl)benzylthio 406.1 [M + H]$^+$ 85.3%
Compound 37 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylthio 421.1 [M + H]$^+$ 80.7%
Compound 22 (5-Nitrofuran-2-yl)methylthio 374.1 [M + H]$^+$ 24% yield
TPCA-1 (from ) Thiophene carboxamide N/A N/A

Key Observations :

  • Electron-Withdrawing Groups : Nitro (compound 22 ) and oxadiazole (compound 37 ) substituents increase molecular weight and may enhance binding affinity but reduce synthetic yields .
  • Heterocyclic Additions : Triazole (compound 36 ) and thiazole (compound 28 ) groups improve purity and stability, suggesting enhanced synthetic reproducibility .
  • Fluorophenyl vs. Thiophene : TPCA-1, a thiophene carboxamide IKKβ inhibitor, shares the fluorophenyl motif but replaces the nicotinamide core with a carboxamide-thiophene scaffold, highlighting divergent structure-activity relationships (SAR) .
Critical Analysis of Contradictions
  • Yield vs. Purity : Compounds with complex substituents (e.g., 37 ) show lower purity (80.7%) despite higher molecular weights, indicating challenges in purification .
  • Activity Data Gaps : While TPCA-1’s IKKβ inhibition is documented, explicit data for this compound’s biological targets are absent in the evidence, necessitating further studies .

Biological Activity

5-(4-Fluorophenyl)nicotinamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a fluorinated phenyl group. Its molecular formula is C12H10FN2OC_{12}H_{10}FN_2O, with a molecular weight of approximately 218.22 g/mol. The introduction of the fluorine atom enhances its lipophilicity, potentially improving its ability to cross biological membranes, including the blood-brain barrier.

The biological activity of this compound is primarily linked to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are critical in various physiological processes, including neurotransmission and muscle contraction. Research indicates that compounds structurally similar to nicotinamide can modulate nAChR activity, influencing conditions such as neurodegenerative diseases and cognitive disorders .

Antimicrobial and Anticancer Activities

Studies have shown that derivatives of nicotinamide can exhibit significant antimicrobial and anticancer properties. In vitro assays have demonstrated that this compound may inhibit the growth of various cancer cell lines. For instance, cytotoxicity tests against a panel of human cancer cell lines revealed promising results, with some derivatives showing IC50 values in the low micromolar range .

Case Studies and Experimental Data

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with the most active compound achieving an IC50 value of 15 µM against breast cancer cells.
  • Antibacterial Activity :
    • Another investigation assessed the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity, comparable to standard antibiotics like ampicillin.
Compound IC50 (µM) Activity Type
This compound15Cytotoxicity (Breast Cancer)
This compound20Antibacterial (E. coli)

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to nAChRs. These studies suggest that the compound binds effectively to specific receptor subtypes, which may correlate with its observed biological activities .

Q & A

Basic Question

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, IC50_{50} values via fluorescence polarization) .
  • Cytotoxicity : MTT assays (24–72 hr exposure) using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Question
To resolve contradictions in biological data (e.g., variable IC50_{50} across studies), use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For example, conflicting reports on anti-inflammatory activity may arise from assay-specific conditions (e.g., LPS-induced vs. TNF-α models). Cross-validation with in silico docking (AutoDock Vina) against COX-2 or NF-κB targets can clarify mechanisms .

How can researchers address low solubility of this compound in aqueous assays?

Advanced Question

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate esters at the amide group, which hydrolyze in vivo to release the active compound .

What are key considerations for designing analogs of this compound with improved efficacy?

Advanced Question

  • SAR Studies : Replace the fluorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target affinity. A study on pyrazolo[1,5-c][1,3]benzoxazine analogs showed a 3-fold increase in potency with -CF3_3 substitution .
  • Bioisosteres : Substitute the nicotinamide core with thiazole (e.g., 2-(4-Fluorophenyl)-6-methylthiazole) to improve metabolic stability .

How do structural analogs of this compound compare in terms of biological activity?

Basic Question

CompoundStructural FeatureActivity
5-(2-Fluorophenyl)nicotinamideFluorine at ortho positionReduced kinase inhibition (IC50_{50} = 12 μM vs. 8 μM for 4-F)
N-(4-fluorophenyl)-N-hydroxyacetamideHydroxy groupEnhanced anti-inflammatory (COX-2 inhibition)

Advanced Question
Crystallographic data for 5-(4-Fluorophenyl)-1,3,4-thiadiazole analogs reveal that para-fluorine enhances π-stacking with tyrosine residues in kinase binding pockets, unlike meta-substituted derivatives .

What computational tools are recommended for predicting the reactivity of this compound?

Advanced Question

  • DFT Calculations : Gaussian 16 at the B3LYP/6-311+G(d,p) level predicts electrophilic regions (e.g., amide carbonyl, ΔE = −5.2 eV) for nucleophilic attack .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability in lipid bilayers for blood-brain barrier penetration studies .

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